N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties
Mechanism of Action
Target of Action
Related compounds with adamantane moieties have been studied for their anti-dengue virus (denv) activity . The adamantane structure is known to interact with viral proteins, inhibiting their function and thus the replication of the virus .
Mode of Action
This interaction could inhibit the activity of the target proteins, leading to a decrease in viral replication if the target is a viral protein .
Biochemical Pathways
Given the potential anti-viral activity, it’s likely that the compound affects pathways related to viral replication and protein synthesis .
Result of Action
If the compound does indeed inhibit viral replication as suggested, the result would be a decrease in viral load and potentially a reduction in the severity of viral infections .
Preparation Methods
The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide typically involves the reaction of adamantanecarboxylic acid with appropriate aromatic amines under specific conditions. One method involves the use of microwave irradiation to optimize the reaction conditions, leading to higher yields and shorter reaction times . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction .
Chemical Reactions Analysis
N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral and antimicrobial properties.
Materials Science: Due to its stable structure, the compound is used in the development of new materials with enhanced thermal and mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral activity against influenza A virus.
Rimantadine: Another antiviral agent with a similar mechanism of action to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWXDYGTDHITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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